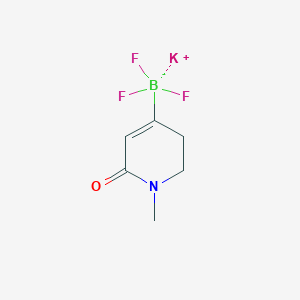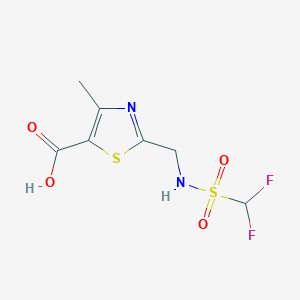
(4AS,5R,8aS)-decahydroquinoxalin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,5R,8aS)-decahydroquinoxalin-5-ol is a chemical compound with a unique structure that includes a decahydroquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,5R,8aS)-decahydroquinoxalin-5-ol typically involves the hydrogenation of quinoxaline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective reduction of the quinoxaline ring to the decahydroquinoxaline structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the final product. The reaction parameters are optimized to minimize by-products and ensure cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(4AS,5R,8aS)-decahydroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated decahydroquinoxaline derivatives.
Substitution: Various substituted decahydroquinoxaline derivatives depending on the reagents used.
Scientific Research Applications
(4AS,5R,8aS)-decahydroquinoxalin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4AS,5R,8aS)-decahydroquinoxalin-5-ol involves its interaction with specific molecular targets. The hydroxyl group at the 5-position plays a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Decahydroquinoxaline: Lacks the hydroxyl group at the 5-position.
Quinoxaline: Contains a fully unsaturated quinoxaline ring.
Tetrahydroquinoxaline: Partially hydrogenated quinoxaline derivative.
Uniqueness
(4AS,5R,8aS)-decahydroquinoxalin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(4aS,5R,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxalin-5-ol |
InChI |
InChI=1S/C8H16N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h6-11H,1-5H2/t6-,7+,8-/m0/s1 |
InChI Key |
BYIVQCRDRHMIRG-RNJXMRFFSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@H](C1)O)NCCN2 |
Canonical SMILES |
C1CC2C(C(C1)O)NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


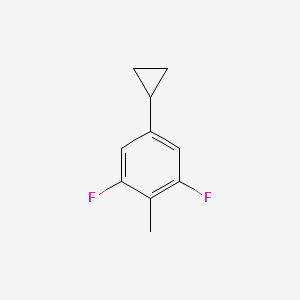

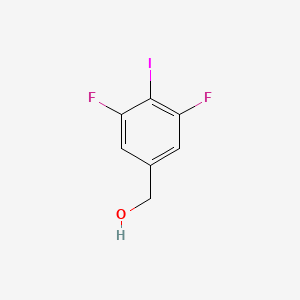
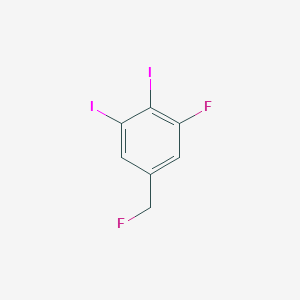



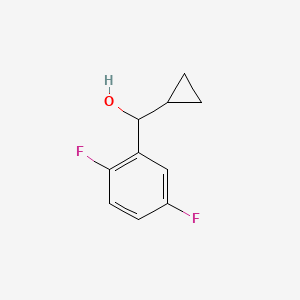
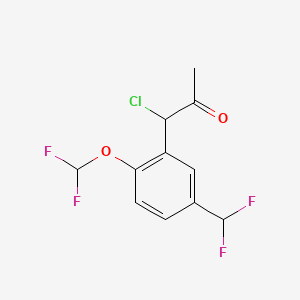
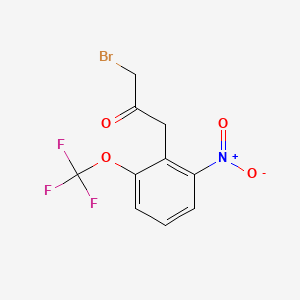
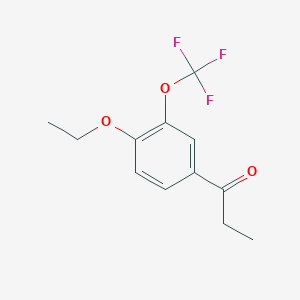
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
